2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 856072-23-6
VCID: VC7219153
InChI: InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15)
SMILES: CC1=CC2=C(CCCC2)C(=C1C)C(=O)O
Molecular Formula: C13H16O2
Molecular Weight: 204.269

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

CAS No.: 856072-23-6

Cat. No.: VC7219153

Molecular Formula: C13H16O2

Molecular Weight: 204.269

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid - 856072-23-6

Specification

CAS No. 856072-23-6
Molecular Formula C13H16O2
Molecular Weight 204.269
IUPAC Name 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key WAEMYDMEPZEMHF-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCC2)C(=C1C)C(=O)O

Introduction

PropertyValueBasis of Estimation
Molecular Weight204.27 g/molParent compound (C₁₁H₁₂O₂) + 2×CH₃
Density1.15–1.25 g/cm³Adjusted for methyl substitution
Boiling Point340–360°CParent compound: 336.8°C
Melting Point160–165°CParent compound: 148–152°C
SolubilityLow in H₂O; soluble in organic solventsAnalogous to 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

The methyl groups at positions 2 and 3 introduce steric effects that may influence both reactivity and crystallinity compared to the parent compound .

Synthetic Pathways and Optimization

While no direct synthesis of 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has been reported, analogous methods for related tetrahydronaphthalene derivatives provide a framework for its preparation.

Friedel-Crafts Acylation and Alkylation

A plausible route involves the Friedel-Crafts alkylation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid precursors. For example, BF₃·Et₂O-mediated reactions with methylating agents could introduce methyl groups at positions 2 and 3, as demonstrated in the synthesis of cacalol derivatives . Key steps include:

  • Epoxide Formation: (S)-4,5-Epoxy-(2E)-pentenoate intermediates react with methyl-substituted arenes under Lewis acid catalysis to install substituents .

  • Hydrogenation: Partial hydrogenation of the naphthalene ring using Pd/C or Ni catalysts under H₂ pressure.

  • Carboxylic Acid Functionalization: Oxidation of pre-installed aldehyde or alcohol groups to carboxylic acids using KMnO₄ or CrO₃ .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Estimate
Methyl Group InstallationBF₃·Et₂O, CH₃I, 0°C–rt, 12h60–70%
Ring HydrogenationH₂ (1 atm), Pd/C, EtOAc, 24h85–90%
Oxidation to Carboxylic AcidKMnO₄, H₂O/acetone, reflux75–80%

Steric hindrance from the 2,3-dimethyl groups may necessitate longer reaction times or elevated temperatures compared to unsubstituted analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.5 ppm (m, 4H, cyclohexane CH₂)

    • δ 2.1–2.3 ppm (s, 6H, 2×CH₃)

    • δ 2.6–2.8 ppm (m, 2H, benzylic CH₂)

    • δ 7.1–7.3 ppm (m, 2H, aromatic H) .

  • ¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm; methyl carbons at δ 20–25 ppm .

Infrared Spectroscopy (IR)

Strong absorption bands at:

  • 1700–1720 cm⁻¹ (C=O stretch)

  • 2500–3300 cm⁻¹ (broad, O-H stretch of COOH) .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acidNo methyl groupsIntermediate in organic synthesis
2,3-Dimethyl derivativeEnhanced lipophilicityHypothesized antimicrobial potency
Cacalol (1)Furan ring substituentAntihyperglycemic activity

The 2,3-dimethyl substitution likely improves membrane permeability in biological systems compared to the parent carboxylic acid.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for methyl group installation remains critical. Asymmetric synthesis routes, such as chiral Lewis acid catalysis, could yield enantiomerically pure forms .

  • Biological Screening: Prioritize in vitro assays against drug-resistant bacterial strains and cancer cell lines.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

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